Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of an iodomethyl group and an ethyl ester functional group contributes to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be initiated using photochemical methods, such as the use of a mercury lamp . The iodomethyl group is introduced through halogenation reactions, often using reagents like iodine and a suitable halogen carrier.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Uniqueness
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the octyl group, which can influence its solubility, reactivity, and potential applications. The combination of the bicyclic structure with the iodomethyl and ethyl ester groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C17H29IO3 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H29IO3/c1-3-5-6-7-8-9-10-14-17(15(19)20-4-2)11-16(12-17,13-18)21-14/h14H,3-13H2,1-2H3 |
InChI Key |
LUGZKVQNPUHPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C2(CC(C2)(O1)CI)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.